benzo[a]pyren-9-ol benzo[a]pyren-9-ol 9-Hydroxybenzo[a]pyrene is an ortho- and peri-fused polycyclic arene.
9-Hydroxybenzo[a]pyrene, also known as benzo[def]chrysen-9-ol, belongs to the class of organic compounds known as benzopyrenes. These are organic compounds containing a benzene fused to a pyrene(benzo[def]phenanthrene) ring system.
Brand Name: Vulcanchem
CAS No.: 17573-21-6
VCID: VC21325694
InChI: InChI=1S/C20H12O/c21-16-8-6-14-10-15-5-4-12-2-1-3-13-7-9-17(18(14)11-16)20(15)19(12)13/h1-11,21H
SMILES: C1=CC2=C3C(=C1)C=CC4=C5C=C(C=CC5=CC(=C43)C=C2)O
Molecular Formula: C20H12O
Molecular Weight: 268.3 g/mol

benzo[a]pyren-9-ol

CAS No.: 17573-21-6

Cat. No.: VC21325694

Molecular Formula: C20H12O

Molecular Weight: 268.3 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

benzo[a]pyren-9-ol - 17573-21-6

CAS No. 17573-21-6
Molecular Formula C20H12O
Molecular Weight 268.3 g/mol
IUPAC Name benzo[a]pyren-9-ol
Standard InChI InChI=1S/C20H12O/c21-16-8-6-14-10-15-5-4-12-2-1-3-13-7-9-17(18(14)11-16)20(15)19(12)13/h1-11,21H
Standard InChI Key OBBBXCAFTKLFGZ-UHFFFAOYSA-N
SMILES C1=CC2=C3C(=C1)C=CC4=C5C=C(C=CC5=CC(=C43)C=C2)O
Canonical SMILES C1=CC2=C3C(=C1)C=CC4=C5C=C(C=CC5=CC(=C43)C=C2)O
Appearance Dark Yellow to Green-Yellow Solid
Melting Point >178°C (dec.)

Chemical Structure and Identification

Benzo[a]pyren-9-ol represents a hydroxylated derivative of the polycyclic aromatic hydrocarbon (PAH) benzo[a]pyrene. The compound is characterized by the addition of a hydroxyl group at the 9-position of the benzo[a]pyrene structure.

Basic Identification Parameters

The compound has several key identifiers that facilitate its recognition in scientific literature and chemical databases:

  • Chemical Name: Benzo[a]pyren-9-ol

  • Synonyms: 9-Hydroxybenzo[a]pyrene, Benzo(a)pyrene, 9-hydroxy-, 9-HOBP

  • CAS Registry Number: 17573-21-6

  • RTECS Number: DJ8280000

  • Beilstein Reference: 1980310

Structural Characteristics

Benzo[a]pyren-9-ol possesses a complex polycyclic structure with the following molecular details:

  • Molecular Formula: C₂₀H₁₂O

  • Molecular Weight: 268.315-268.32 g/mol

  • SMILES Notation: C1=CC2=C3C(=C1)C=CC4=C5C=C(C=CC5=CC(=C43)C=C2)O

  • InChI: InChI=1S/C20H12O/c21-16-8-6-14-10-15-5-4-12-2-1-3-13-7-9-17(18(14)11-16)20(15)19(12)13/h1-11,21H

  • InChIKey: OBBBXCAFTKLFGZ-UHFFFAOYSA-N

The compound features five fused aromatic rings with a hydroxyl group attached at the 9-position, creating a structure that has significant implications for its biological reactivity and metabolic fate.

Physical and Chemical Properties

Benzo[a]pyren-9-ol exhibits specific physical and chemical properties that influence its environmental persistence, biological interactions, and analytical detection.

Collision Cross Section Data

The predicted collision cross-section values provide important information for analytical detection and identification of benzo[a]pyren-9-ol in various matrices:

Adductm/zPredicted CCS (Ų)
[M+H]⁺269.09608158.2
[M+Na]⁺291.07802179.2
[M+NH₄]⁺286.12262170.9
[M+K]⁺307.05196167.3
[M-H]⁻267.08152164.7
[M+Na-2H]⁻289.06347167.7
[M]⁺268.08825163.7
[M]⁻268.08935163.7

Table 1: Predicted collision cross-section values for benzo[a]pyren-9-ol with various adducts .

This data is particularly valuable for mass spectrometry-based identification and quantification of the compound in complex biological and environmental samples.

Metabolism and Biological Transformation

Metabolic Pathways

Benzo[a]pyren-9-ol represents one of several hydroxylated metabolites that form during the biological transformation of benzo[a]pyrene. The metabolism of benzo[a]pyrene typically involves cytochrome P450 enzymes that catalyze oxidation reactions, leading to the formation of various hydroxylated derivatives, including 9-OH-benzo[a]pyrene .

Relative Abundance in Biological Systems

Research has demonstrated that 9-OH-benzo[a]pyrene is less abundant in biological systems compared to other hydroxylated metabolites. In studies examining benzo[a]pyrene metabolism, 3-OH-benzo[a]pyrene was found to be the most preponderant metabolite in serum, followed by 1-OH-benzo[a]pyrene, with 9-OH-benzo[a]pyrene and 7,8-diol-benzo[a]pyrene present at lower concentrations .

The relative percentage of these metabolites changes with exposure dose, with monohydroxylated forms increasing from 8% to 78% as exposure doses increased from 0.02 mg/kg to 200 mg/kg, while the parent compound's percentage decreased from 92% to 16% .

Toxicological Profile

Tumorigenic Properties

Benzo[a]pyren-9-ol has demonstrated significant tumorigenic potential in animal studies:

  • Lowest Published Toxic Dose (TDLo): 4280 μg/kg when administered onto the skin of mice

  • Toxic Effects: Neoplastic effects according to RTECS criteria, particularly skin tumors

  • Additional Toxic Dose (TD): 4290 μg/kg in dermal application studies with mice, also producing skin tumors

These findings establish benzo[a]pyren-9-ol as a potent skin tumorigen, capable of inducing neoplastic changes at relatively low doses.

Mutagenic Activity

Benzo[a]pyren-9-ol exhibits mutagenic activity in various test systems:

  • Salmonella typhimurium Mutation Test: Active at 16 μg/plate

  • Additional S. typhimurium Testing: Mutagenic at 7 μg/plate

  • DNA Adduct Formation: Demonstrated in Escherichia coli at 10 μmol/L

These mutagenic properties contribute to the compound's carcinogenic potential and highlight its ability to induce genetic damage.

Neurotoxicity and Cognitive Effects

Cognitive Impairment Correlation

Recent research has expanded our understanding of benzo[a]pyren-9-ol beyond its carcinogenic properties to include neurotoxic effects. Studies have demonstrated that oral exposure to benzo[a]pyrene leads to cognitive impairment in animal models, and these effects correlate with the detection of 9-OH-benzo[a]pyrene in serum .

Anxiolytic Effects and Molecular Changes

Mice exposed to benzo[a]pyrene exhibited reduced anxiety in behavioral tests, including the elevated plus maze and hole board apparatus. Concurrently, dose-dependent changes in NMDA receptor subunit expression (Nr1 and Nr2a/Nr2b) were observed in brain regions associated with cognitive function .

Serum-Brain Correlation

Distribution Patterns

A particularly significant finding regarding benzo[a]pyren-9-ol is the strong correlation between its concentration in serum and brain tissue:

  • Correlation Coefficient: R² = 0.923 (Spearman analysis, n = 28, p < 0.001)

  • Relative Strength: This correlation was stronger than that observed for 7,8-diol-benzo[a]pyrene (R² = 0.894)

This strong correlation suggests that serum levels of 9-OH-benzo[a]pyrene may serve as reliable indicators of its concentration in brain tissue, potentially allowing for non-invasive monitoring of neurotoxic exposure.

Dose-Dependent Detection

The detection of 9-OH-benzo[a]pyrene in biological samples follows a dose-dependent pattern:

  • Minimum Detection Threshold: 9-OH-benzo[a]pyrene was detectable in serum from animals receiving a minimum of 2 mg/kg/day of benzo[a]pyrene

  • Relative Concentration: It was typically present at lower concentrations compared to other metabolites like 3-OH-benzo[a]pyrene and 1-OH-benzo[a]pyrene

This dose-dependent relationship provides important information for establishing exposure thresholds and biomonitoring strategies.

Related Compounds

Structural Derivatives

The structural framework of benzo[a]pyren-9-ol serves as a foundation for various derivatives, including methylated variants:

  • Benzo(a)pyren-9-ol, 7-methyl-: A related compound with molecular formula C₂₁H₁₄O and molecular weight 282.3 g/mol

  • CAS Number: 79418-87-4 for the 7-methyl derivative

  • IUPAC Name: 7-methylbenzo[a]pyren-9-ol

These derivatives share similar structural characteristics but may exhibit different biological and toxicological properties.

Analytical Detection Methods

The chemical characteristics of benzo[a]pyren-9-ol, including its molecular formula, structure, and chromatographic behavior, facilitate its detection in various matrices:

  • Mass Spectrometry: The compound's predictable fragmentation patterns and collision cross-section values enable sensitive detection

  • Biomonitoring: Detected in serum and brain tissue using appropriate analytical methods

  • Identification Keys: Standardized InChI and SMILES notations provide universal identifiers for database integration and method development

These analytical approaches have enabled researchers to detect and quantify benzo[a]pyren-9-ol in complex biological matrices, contributing significantly to our understanding of its pharmacokinetics and toxicological profile.

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